

A Technical Guide to the Spectroscopic Data of 3-(Methoxymethoxy)azetidine

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Compound of Interest

Compound Name: 3-(Methoxymethoxy)azetidine

Cat. No.: B15270133

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel azetidine derivative, **3-(Methoxymethoxy)azetidine**. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted spectroscopic values and detailed experimental protocols based on the analysis of its N-Boc protected precursor, N-Boc-**3-(methoxymethoxy)azetidine**, and established principles of spectroscopic analysis for related azetidine compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-(Methoxymethoxy)azetidine**. These predictions are derived from the known data of N-Boc-**3-(methoxymethoxy)azetidine** and assume the successful removal of the N-Boc protecting group.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-(Methoxymethoxy)azetidine**

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------------|--------------|-------------|---|
| ~4.70 | s | 2H | O-CH ₂ -O |
| ~4.40 | m | 1H | CH-O |
| ~3.60 | t | 2H | Azetidine-CH ₂ (α to NH) |
| ~3.40 | t | 2H | Azetidine-CH ₂ (α to NH) |
| ~3.35 | s | 3H | O-CH ₃ |
| ~2.50 (broad s) | br s | 1H | NH |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-(Methoxymethoxy)azetidine**

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|---|
| ~96.0 | O-CH ₂ -O |
| ~70.0 | CH-O |
| ~56.0 | O-CH ₃ |
| ~48.0 | Azetidine-CH ₂ (α to NH) |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands for **3-(Methoxymethoxy)azetidine**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-------------------------|
| ~3350-3300 | Medium | N-H Stretch |
| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1150-1050 | Strong | C-O Stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data for **3-(Methoxymethoxy)azetidine**

| m/z (amu) | Ion |
|-----------|---|
| 118.08 | [M+H] ⁺ |
| 117.07 | [M] ⁺ |
| 88.06 | [M-C ₂ H ₅ O] ⁺ |
| 72.06 | [M-CH ₃ OCH ₂ O] ⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the synthesis and characterization of **3-(Methoxymethoxy)azetidine**.

2.1 Synthesis of N-Boc-3-(methoxymethoxy)azetidine

This procedure outlines the methoxymethyl (MOM) protection of the commercially available N-Boc-3-hydroxyazetidine.

- Materials:
 - N-Boc-3-hydroxyazetidine
 - N,N-Diisopropylethylamine (DIPEA)
 - Chloromethyl methyl ether (MOM-Cl)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C is added DIPEA (1.5 eq).
 - MOM-Cl (1.2 eq) is then added dropwise to the stirred solution.
 - The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
 - The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
 - The organic layer is separated, and the aqueous layer is extracted with DCM.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by flash column chromatography on silica gel to afford N-Boc-**3-(methoxymethoxy)azetidine**.

2.2 Synthesis of **3-(Methoxymethoxy)azetidine** (N-Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group to yield the final product.

- Materials:
 - N-Boc-**3-(methoxymethoxy)azetidine**
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Procedure:
 - N-Boc-**3-(methoxymethoxy)azetidine** (1.0 eq) is dissolved in DCM.
 - Trifluoroacetic acid (10 eq) is added to the solution, and the mixture is stirred at room temperature for 1-2 hours.
 - The reaction mixture is concentrated under reduced pressure.
 - The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
 - The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **3-(Methoxymethoxy)azetidine**.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Acquisition:
 - The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:

- The spectrum is acquired with proton decoupling.
- Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 at 77.16 ppm).

2.4 Infrared (IR) Spectroscopy

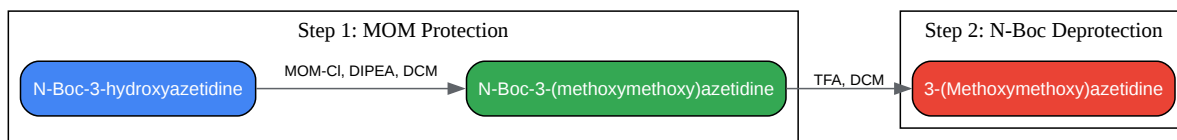
- Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[\[4\]](#)
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . The data is presented as transmittance (%) versus wavenumber (cm^{-1}).

2.5 Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted and infused directly into the mass spectrometer.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Visualizations

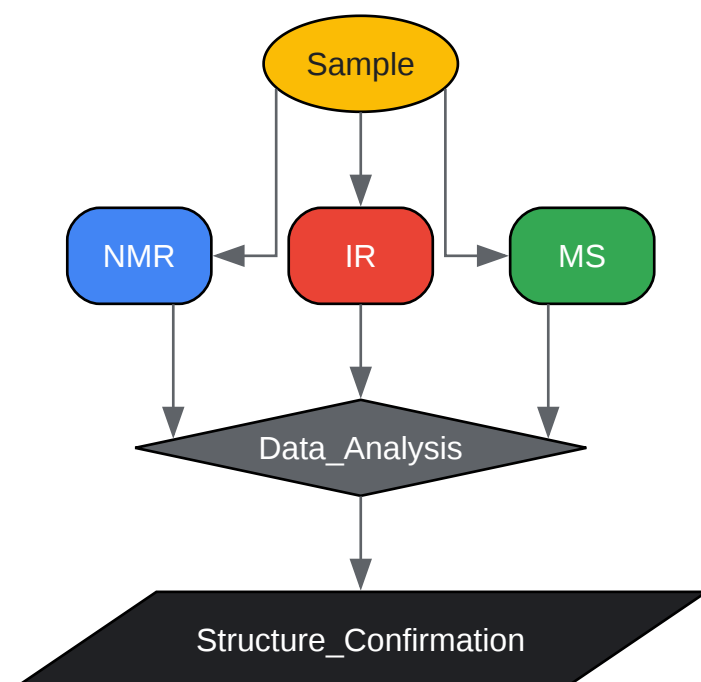
Diagram 1: Synthetic Pathway to **3-(Methoxymethoxy)azetidine**



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Caption: Synthetic route to **3-(Methoxymethoxy)azetidine**.

Diagram 2: Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic characterization.

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